molecular formula C22H17N3O4 B2964735 (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide CAS No. 313251-49-9

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B2964735
CAS No.: 313251-49-9
M. Wt: 387.395
InChI Key: HXYSDOQNUIDUEV-SFQUDFHCSA-N
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Description

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Compounds featuring a cyanoacrylamide core and dimethylphenyl substituents, similar to this product, are frequently investigated in materials science and medicinal chemistry research . The specific molecular architecture, which integrates a furan ring linked to a nitrophenyl group, suggests potential utility in the development of organic electronic materials or as a fluorescent probe . In pharmaceutical research, analogous structures are often explored as key intermediates or for their biological activity . Researchers value this chemotype for its structural versatility, which allows for extensive structure-activity relationship (SAR) studies. Handle with care and consult the product's material safety data sheet (MSDS) for safe laboratory practices.

Properties

IUPAC Name

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-14-6-8-20(15(2)10-14)24-22(26)17(13-23)12-19-7-9-21(29-19)16-4-3-5-18(11-16)25(27)28/h3-12H,1-2H3,(H,24,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYSDOQNUIDUEV-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is C23H22N4O, with a molecular weight of 370.4 g/mol. The compound features a furan ring and a cyano group, which are known to impart various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Topoisomerase Inhibition : Similar compounds have shown potential as topoisomerase II inhibitors, which are critical in cancer therapy due to their role in DNA replication and repair. Compounds designed based on similar scaffolds have demonstrated selective inhibition of topoisomerase II, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Induction : Some studies indicate that related compounds can increase ROS levels in cancer cells, contributing to cytotoxic effects and cell cycle arrest at the G1 phase .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide and structurally similar compounds:

Activity Description Reference
Anticancer EffectsExhibited potential anticancer properties against various cell lines (e.g., breast, colon).
Topoisomerase II InhibitionSelective inhibition observed in vitro with low toxicity to normal cells.
ROS InductionInduces ROS levels leading to apoptosis in cancer cells.
CytotoxicityDemonstrated cytotoxic effects against specific cancer cell lines at low micromolar concentrations.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of compounds similar to (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide on various cancer cell lines. Results indicated significant growth inhibition in breast and colon cancer models, with IC50 values in the low micromolar range compared to standard chemotherapeutics like etoposide .
  • Mechanistic Insights : In another study focusing on structure-activity relationships (SAR), modifications to the furan and nitrophenyl moieties enhanced the compound's potency as a topoisomerase II inhibitor while reducing off-target effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Nitrophenyl Position on Furan
  • Target Compound : 3-nitrophenyl at C5 of furan.
  • (2E)-2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylamide (): The 4-nitrophenyl substituent creates a distinct electronic environment compared to the 3-nitro isomer. The para-nitro group may enhance resonance stabilization but reduce steric hindrance compared to meta substitution .
Substituents on the Amide Nitrogen
  • Target Compound : 2,4-Dimethylphenyl group.
  • (E)-2-cyano-N-(1-phenylethyl)-3-[4-(dimethylamino)phenyl]acrylamide (): A phenylethyl group increases hydrophobicity, while the dimethylamino group introduces basicity, contrasting with the electron-neutral methyl groups in the target compound .

Functional Group Modifications

Cyanoacrylamide Backbone
  • Target Compound : The α,β-unsaturated acrylamide system facilitates Michael addition or hydrogen bonding with biological targets.
  • 2-Cyano-N-(2-hydroxyphenyl)-3-(methylthio)-3-(phenylamino)acrylamide (): Replacement of the furan with methylthio and phenylamino groups alters electron density and redox properties, likely reducing aromatic stacking interactions .
  • (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide (): A sulfamoyl group enhances hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic nitro group in the target compound .
Antinociceptive and Neuromodulatory Effects
  • DM497 (): Inhibits CaV2.2 channels and α9α10 nAChRs, with antinociceptive effects in murine models. The thiophene ring may enhance π-π stacking compared to the nitro-substituted furan in the target compound .
  • PAM-2 [(E)-3-furan-2-yl-N-p-tolyl-acrylamide] (): A structural precursor lacking the cyano and nitro groups shows weaker modulation of α7 nAChRs, highlighting the importance of these substituents in potency .
Antimicrobial and Antiviral Potential
  • 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide (): MIC values of 4–6 μM against multidrug-resistant bacteria suggest cyanoacrylamides with electron-rich aromatic systems exhibit broad bioactivity. The target compound’s nitro group may enhance efficacy against Gram-negative pathogens .
  • Fragment-based inhibitors targeting Zika NS2B/NS3 protease (): Analogous compounds with trifluoromethylphenyl groups demonstrate improved protease inhibition, suggesting nitro substituents could be optimized for similar targets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog () Analog ()
Molecular Weight ~373.37 g/mol 373.37 g/mol 357.83 g/mol (Cl vs. NO₂)
LogP (Predicted) ~3.5 (High lipophilicity) ~3.4 ~3.8 (Chlorine enhances ClogP)
Hydrogen Bond Acceptors 6 (Nitro, cyano, amide) 6 4 (No nitro)
Rotatable Bonds 5 5 4

The target compound’s nitro group increases polarity but may reduce oral bioavailability compared to chloro or methyl analogs. The 2,4-dimethylphenyl group enhances metabolic stability by hindering oxidative degradation .

Q & A

Q. Advanced Structural Characterization

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement, leveraging high-resolution data to confirm stereochemistry and bond angles .
  • Multinuclear NMR : Assign peaks using 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR (if applicable) in deuterated DMSO to resolve aromatic proton splitting and confirm substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (exact mass: 424.42 g/mol) via electrospray ionization (ESI) in positive ion mode .

How should researchers design assays to evaluate its biological activity?

Q. Basic Functional Assays

  • Antioxidant Activity : Use nitric oxide (NO) scavenging assays with Griess reagent to quantify inhibition of nitrite formation at 540 nm .
  • Antimicrobial Screening : Perform broth microdilution against multi-resistant bacterial strains (e.g., S. aureus), reporting MIC values in μM/mL .
  • Enzyme Inhibition : Test against proteases (e.g., Dengue NS2B/NS3) using fluorogenic substrates (e.g., Boc-Gly-Arg-AMC) to determine IC50_{50} .

How can contradictions in pharmacological data be addressed?

Q. Advanced Data Analysis

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} values, ensuring Hill coefficients (nH) align with cooperative binding expectations .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound decay via LC-MS to rule out false negatives from rapid degradation .
  • Target Selectivity : Employ siRNA knockdown or CRISPR-Cas9 models to validate specificity for proposed targets (e.g., PAK4 or PPARG pathways) .

What strategies enhance structure-activity relationship (SAR) studies?

Q. Advanced SAR & Computational Modeling

  • Substituent Variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OCH3_3) groups to assess effects on protease inhibition .
  • Molecular Docking : Use AutoDock Vina to model interactions with Zika NS2B/NS3 (PDB: 5LC4), focusing on hydrogen bonds between the cyano group and catalytic triad residues .
  • QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) to predict bioactivity against anti-inflammatory targets like COX-2 .

How can researchers validate its mechanism of action in cellular models?

Q. Advanced Mechanistic Studies

  • Fluorescence Polarization : Label the compound with BODIPY and measure binding affinity to G-protein-coupled receptors (GPCRs) .
  • Western Blotting : Quantify phosphorylation of downstream effectors (e.g., ERK1/2) in cancer cell lines (e.g., HeLa) after treatment .
  • Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes (e.g., antioxidant response elements) in treated vs. untreated cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.